molecular formula C22H31N5O3 B6114184 N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide

N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B6114184
M. Wt: 413.5 g/mol
InChI Key: FMYONQSVOVUFRY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid This method is favored due to its simplicity and high yield

Chemical Reactions Analysis

N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, modulating their activity and leading to the desired biological response. The morpholine and piperidine groups further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-17-19(27-8-4-3-5-20(27)23-17)16-24(2)22(29)18-6-7-21(28)26(15-18)10-9-25-11-13-30-14-12-25/h3-5,8,18H,6-7,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYONQSVOVUFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CN(C)C(=O)C3CCC(=O)N(C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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